

AMBERLITE MB-150 for laboratory water deionization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AMBERLITE MB-150

Cat. No.: B1166884

[Get Quote](#)

An In-depth Technical Guide to AMBERLITE™ MB-150 for Laboratory Water Deionization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AMBERLITE™ MB-150, a mixed-bed ion exchange resin, for the production of high-purity deionized water in laboratory settings. This document outlines the resin's technical specifications, the fundamental principles of ion exchange, a detailed experimental protocol for performance evaluation, and guidelines for regeneration.

Introduction to AMBERLITE™ MB-150

AMBERLITE™ MB-150 is a ready-to-use, ionically equilibrated mixed-bed resin. It is composed of a strong acid cation (SAC) exchanger in the hydrogen (H^+) form and a strong base anion (SBA) type 1 exchanger in the hydroxide (OH^-) form.^{[1][2]} This combination allows for the effective removal of dissolved inorganic salts from water, producing a high-purity effluent suitable for various laboratory applications, including the preparation of buffers, blanks, and solutions for sensitive analytical techniques. The resin is designed to produce water with a resistivity greater than 10 $M\Omega\cdot cm$.^{[1][2]}

Principles of Deionization with Mixed-Bed Resins

The process of deionization via ion exchange involves the reversible removal of ionic species from a solution by exchanging them for other ions of the same charge from the resin.^[3] In a

mixed-bed resin like AMBERLITE™ MB-150, both cation and anion exchange reactions occur simultaneously within the same vessel.

- **Cation Exchange:** Positively charged ions (cations) in the influent water, such as calcium (Ca^{2+}), magnesium (Mg^{2+}), sodium (Na^+), and potassium (K^+), are exchanged for hydrogen ions (H^+) from the SAC resin.
- **Anion Exchange:** Negatively charged ions (anions), such as chloride (Cl^-), sulfate (SO_4^{2-}), and bicarbonate (HCO_3^-), are exchanged for hydroxide ions (OH^-) from the SBA resin.

The exchanged hydrogen and hydroxide ions then combine to form water (H_2O), resulting in a significant reduction in the total dissolved solids (TDS) and an increase in the resistivity of the treated water.

Technical Specifications and Performance Data

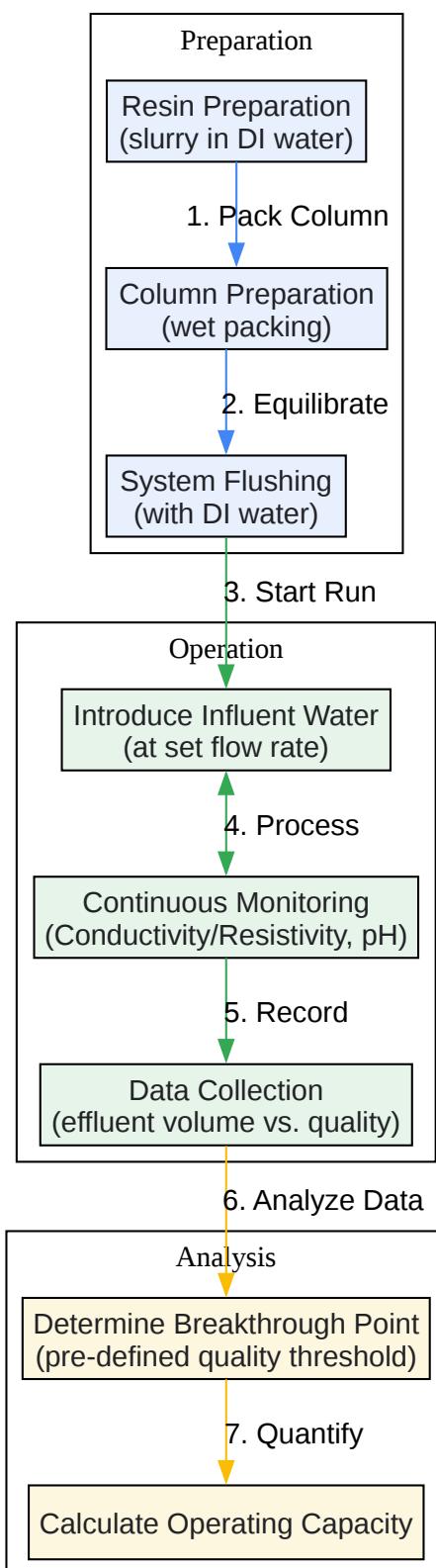
A summary of the key technical specifications and performance characteristics of AMBERLITE™ MB-150 is presented in the tables below. This data is essential for the proper design and operation of laboratory-scale deionization systems.

Table 1: Physical and Chemical Properties of AMBERLITE™ MB-150

Property	Value
Resin Composition	Mixture of strongly acidic cation and strongly basic type 1 anion exchange resins[1][2]
Ionic Form (as shipped)	Hydrogen (H ⁺) and Hydroxide (OH ⁻)[1][2]
Physical Form	Moist spherical beads[1][2]
Cation to Anion Equivalent Ratio	1:1[1][2]
Volumetric Composition	40% Cation / 60% Anion[1][2]
Moisture Content (maximum)	60%[1][2]
Particle Size (Effective Size)	~0.55 mm[1][2]
Screen Grading (wet, US Standard Screen)	16-50 mesh[1][2]
Chemical Stability	Insoluble in water and dilute solutions of acids or bases[1][2]

Table 2: Operating Parameters and Performance of AMBERLITE™ MB-150

Parameter	Recommended Value
pH Range	0-14[1][2]
Maximum Operating Temperature	140°F (60°C)[1][2]
Minimum Bed Depth	24 inches (60 cm)[1][2]
Service Flow Rate	2-5 gallons/min/cu ft (16-40 Bed Volumes/hour)[1][2]
Nominal Operating Capacity	12 kg/cu ft as CaCO ₃ [1][2]
Expected Effluent Quality	> 10 MΩ·cm resistivity[1][2]


Experimental Protocol for Laboratory Water Deionization

This section provides a detailed methodology for setting up and evaluating the performance of AMBERLITE™ MB-150 in a laboratory-scale deionization column.

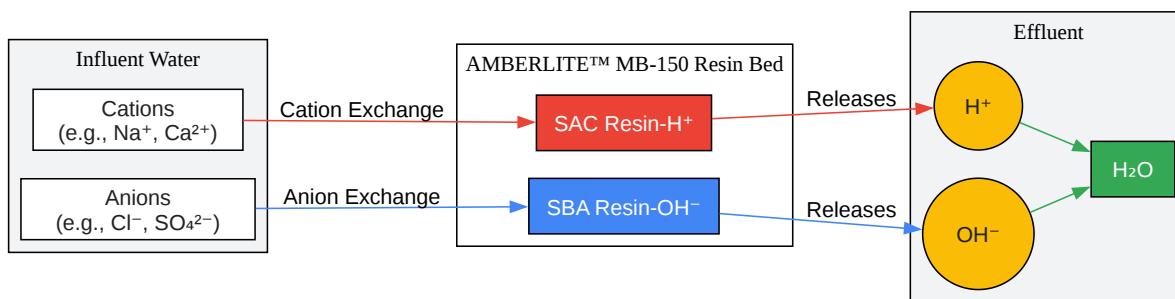
Materials and Equipment

- Glass or acrylic chromatography column (minimum 60 cm in height) with end fittings and frits
- AMBERLITE™ MB-150 resin
- Peristaltic pump or gravity feed setup
- Conductivity/resistivity meter with a flow-through cell
- pH meter
- Beakers, graduated cylinders, and other standard laboratory glassware
- Source water to be deionized
- Deionized water for rinsing

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for evaluating AMBERLITE™ MB-150 performance.


Step-by-Step Procedure

- Resin Preparation: Create a slurry of AMBERLITE™ MB-150 in deionized water in a beaker. Gently stir to ensure all beads are wetted and to remove any trapped air bubbles.
- Column Packing:
 - Ensure the column is clean and vertically mounted.
 - Fill the column to about one-third of its volume with deionized water.
 - Carefully pour the resin slurry into the column, avoiding the introduction of air bubbles.
 - Allow the resin to settle, then open the column outlet to allow the water to drain slowly while continuously adding the resin slurry until the desired bed height (minimum 60 cm) is achieved. Never allow the water level to drop below the top of the resin bed.
- System Flushing: Once the column is packed, pass several bed volumes of deionized water through the resin bed at the intended service flow rate to remove any residual impurities from the resin manufacturing process.
- Deionization Run:
 - Introduce the influent (source) water to the top of the column at a controlled flow rate (e.g., 16-40 bed volumes per hour).
 - Continuously monitor the conductivity/resistivity and pH of the effluent water using in-line meters.
 - Collect the treated water and periodically record the effluent quality as a function of the total volume of water passed through the column.
- Determination of Breakthrough and Operating Capacity:
 - Continue the run until the effluent quality drops below a pre-determined threshold (e.g., resistivity falls below 10 MΩ·cm). This point is known as the breakthrough point.
 - The total volume of water treated before breakthrough is the breakthrough volume.

- The operating capacity can be calculated based on the total ionic load of the influent water and the breakthrough volume.

Ion Exchange and Water Formation Pathways

The fundamental chemical processes occurring within the AMBERLITE™ MB-150 resin bed are the exchange of cations for H^+ and anions for OH^- , followed by the formation of water.

[Click to download full resolution via product page](#)

Caption: Ion exchange and water formation within the mixed-bed resin.

Regeneration of AMBERLITE™ MB-150

While often used in disposable cartridges for laboratory applications, AMBERLITE™ MB-150 can be regenerated, which may be economical for larger scale laboratory water purification systems.^{[1][2]} The regeneration process involves separating the mixed resin into its cation and anion components, treating each with a strong acid and a strong base, respectively, and then remixing them.

Table 3: General Regeneration Protocol for AMBERLITE™ MB-150

Step	Procedure	Reagent
1. Backwash	Upflow of water to separate the lighter anion resin from the denser cation resin.	Water
2. Caustic Regeneration	Downflow application of caustic soda to regenerate the anion resin.	4% Sodium Hydroxide (NaOH)
3. Acid Regeneration	Downflow application of acid to regenerate the cation resin.	5% Hydrochloric Acid (HCl) or Sulfuric Acid (H ₂ SO ₄)
4. Rinsing	Thorough rinsing of both resin layers with deionized water to remove excess regenerant.	Deionized Water
5. Air Mixing	Introduction of compressed air from the bottom of the column to remix the resins.	Oil-free compressed air
6. Final Rinse	Final downflow rinse with deionized water until the effluent quality is restored.	Deionized Water

Note: Regeneration of mixed-bed resins is a complex procedure and should be performed with appropriate safety precautions, as it involves the handling of corrosive acids and bases.

Conclusion

AMBERLITE™ MB-150 is a high-performance mixed-bed ion exchange resin capable of producing high-purity deionized water for demanding laboratory applications. A thorough understanding of its technical specifications, operating principles, and performance evaluation methodologies, as outlined in this guide, will enable researchers, scientists, and drug development professionals to effectively implement and optimize their laboratory water purification systems. For critical applications, it is recommended to conduct in-house performance evaluations to establish the operating capacity and breakthrough characteristics based on the specific influent water quality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.astm.org [store.astm.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. AMBERLITE MB-150 | 100915-96-6 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [AMBERLITE MB-150 for laboratory water deionization]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1166884#amberlite-mb-150-for-laboratory-water-deionization>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

